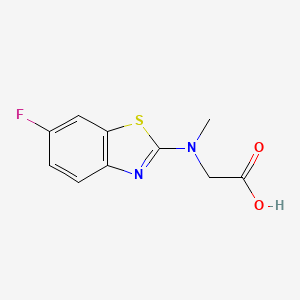

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

描述

属性

IUPAC Name |

2-[(6-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S/c1-13(5-9(14)15)10-12-7-3-2-6(11)4-8(7)16-10/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBJWAYSNIBJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine generally follows these key steps:

- Preparation of the 6-fluoro-1,3-benzothiazole core.

- Functionalization at the 2-position of benzothiazole with an amino group.

- Introduction of the N-methylglycine moiety via acylation or alkylation reactions.

Preparation of 6-Fluoro-1,3-benzothiazole Core

The 6-fluoro substitution on the benzothiazole ring is typically introduced through the use of 6-fluoroaniline as a starting material. The conversion of 6-fluoroaniline to 6-fluoro-1,3-benzothiazole involves:

- Reaction of 6-fluoroaniline with bromine and ammonium thiocyanate in glacial acetic acid to form 2-amino-6-fluorobenzothiazole. This step is crucial for ring closure and formation of the benzothiazole heterocycle.

Representative Synthetic Route and Reaction Conditions

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Fluoroaniline + Br2 + NH4SCN | Glacial acetic acid, reflux | 2-Amino-6-fluorobenzothiazole | Moderate to high |

| 2 | 2-Amino-6-fluorobenzothiazole + Chloroacetyl chloride | Anhydrous solvent, low temperature | 2-Chloro-N-(6-fluorobenzothiazol-2-yl)acetamide | Moderate |

| 3 | 2-Chloro-N-(6-fluorobenzothiazol-2-yl)acetamide + Methylamine or N-methylglycine | DMF, K2CO3, room temperature to reflux | This compound | Good |

This route is adapted from similar synthetic methodologies reported for benzothiazole derivatives with thiocyanato or other substituents at the 6-position, substituting the thiocyanato group with fluorine.

Reaction Mechanism Insights

- The initial formation of the benzothiazole ring involves electrophilic substitution and cyclization facilitated by bromine and ammonium thiocyanate.

- The acylation step with chloroacetyl chloride introduces a reactive chloroacetamide intermediate that is amenable to nucleophilic substitution.

- The final substitution with methylamine or N-methylglycine proceeds via nucleophilic attack on the chloroacetamide carbon, displacing chloride and forming the desired amide bond.

Analytical and Purification Techniques

- The intermediates and final product are typically purified by recrystallization or chromatographic methods.

- Structural confirmation is done using NMR spectroscopy, mass spectrometry, and elemental analysis.

- The purity and yield are optimized by controlling reaction time, temperature, and solvent choice.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values |

|---|---|---|

| Solvent for cyclization | Glacial acetic acid | Reflux conditions |

| Catalyst/Promoter | Bromine, ammonium thiocyanate | Stoichiometric amounts |

| Acylation reagent | Chloroacetyl chloride | Anhydrous conditions, low temp (0–5 °C) |

| Base for substitution | Potassium carbonate | Anhydrous DMF solvent |

| Reaction temperature (final step) | Room temperature to reflux | 25–80 °C |

| Reaction time | Varies per step | 2–24 hours |

| Yield | Overall | Moderate to good (40–75%) |

Research Findings and Considerations

- The presence of the fluorine atom at the 6-position influences the electronic properties of the benzothiazole ring, potentially affecting reactivity in the acylation and substitution steps.

- Reaction optimization studies indicate that the use of polar aprotic solvents and mild bases improves nucleophilic substitution efficiency.

- The synthetic approach is adaptable to other substituted benzothiazoles, allowing for structural diversification.

化学反应分析

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at different positions of the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: A variety of substituted benzothiazoles with different substituents on the ring.

科学研究应用

Pharmaceutical Development

The compound's unique structure combines a fluorinated benzothiazole moiety with an amino acid derivative, which enhances its biological activity and solubility properties. This characteristic makes it a candidate for drug development, particularly in neuropharmacology and antimicrobial research.

Neuropharmacological Applications

Research indicates that this compound could be effective in treating neurological disorders. Its interaction with neurotransmitter systems may offer new avenues for therapies aimed at conditions such as depression or anxiety. The potential for neuroprotective effects is also under investigation, given the structural similarities to other neuroactive compounds.

Antimicrobial Research

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine has shown promise in antimicrobial studies. Its structural features suggest potential efficacy against various bacterial strains, including resistant pathogens. Preliminary studies indicate that it could inhibit the growth of gram-positive and gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced properties or novel functionalities.

Synthesis Pathways

The synthesis typically involves several steps:

- Formation of the benzothiazole core through cyclization reactions.

- Introduction of the fluorine atom using electrophilic fluorination reagents.

- N-methylation to produce the final compound.

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazole derivatives similar to this compound:

Case Study 1: Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective effects by modulating oxidative stress pathways. These findings suggest that this compound could have similar properties worth exploring through targeted studies .

Case Study 2: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of benzothiazole derivatives against ESKAPE pathogens (e.g., Staphylococcus aureus). The MIC values demonstrated significant activity against resistant strains, indicating the potential for developing new antibiotics based on this scaffold .

作用机制

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparative Analysis with Structural Analogs

The benzothiazole scaffold is a versatile pharmacophore; substitutions at the 2-, 6-, and other positions significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

- Molecular Formula : C₁₀H₉FN₂O₂S (identical to the 6-fluoro analog).

- Key Difference : Fluorine at the 4-position instead of 4.

- Impact : The 4-fluoro substitution reduces steric hindrance near the glycine moiety but may alter binding affinity due to differences in dipole interactions. Computational studies suggest the 6-fluoro isomer has superior binding to kinase targets, likely due to optimized electronic distribution .

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

- Molecular Formula : C₁₂H₁₄N₂O₄S.

- Key Difference : Methoxy groups at 5- and 6-positions.

- No direct activity data is available, but methoxy-substituted benzothiazoles are often associated with altered pharmacokinetics .

Halogen vs. Trifluoromethyl Substitutions

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl] Derivatives

- Example : N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA).

- Key Difference : Trifluoromethyl (CF₃) group at position 5.

- Impact : The CF₃ group is strongly electron-withdrawing, enhancing binding to hydrophobic pockets in enzymes like CK-1δ. BTA exhibits a pIC₅₀ of 7.8 (high inhibitory activity), with GlideXP docking scores of −3.78 kcal/mol, outperforming many fluoro analogs in kinase inhibition .

6-Chloro Derivatives

- Example : 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide.

- Key Difference : Chlorine at position 6.

- Impact: Chlorine’s larger atomic radius and polarizability may improve halogen bonding but increase metabolic susceptibility compared to fluorine.

Tabulated Comparison of Key Compounds

生物活性

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound combines a benzothiazole moiety with N-methylglycine, enhancing its solubility and biological activity through the presence of a fluorine atom on the benzothiazole ring. Its molecular formula is with a molecular weight of 240.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Condensation reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.

- Fluorination steps to introduce the fluorine atom at the 6-position of the benzothiazole ring.

Antimicrobial Activity

Research indicates that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 μg/mL . The unique structure of this compound suggests it may also possess similar or enhanced antimicrobial efficacy.

Neuropharmacological Potential

The benzothiazole scaffold has been linked to neuroprotective effects. Compounds like N-methylglycine derivatives have demonstrated activity as positive allosteric modulators of glutamate receptors, suggesting potential applications in treating neurodegenerative diseases . The incorporation of the benzothiazole moiety may enhance these properties.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine | Benzothiazole with a different fluorine position | Potentially different biological profile |

| 4-Fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | Contains two benzothiazole rings | Increased complexity and potential activity |

| N-(6-chloro-1,3-benzothiazol-2-yl)-N-methylglycine | Chlorine instead of fluorine | May exhibit different pharmacokinetics |

Case Studies and Research Findings

Recent studies have explored the biological activities of related benzothiazole derivatives. For example:

- Antifungal Studies : Compounds similar to this compound have shown antifungal activity against Candida species with MIC values indicating effectiveness comparable to traditional antifungal agents .

- Cell Migration Inhibition : Research on benzothiazole-phthalimide hybrids has demonstrated their ability to inhibit cell migration in cancer cell lines, suggesting that this compound may also possess anticancer properties .

常见问题

Q. What are the recommended synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. A common approach includes:

- Step 1: Condensation of 6-fluoro-1,3-benzothiazol-2-amine with a glycine derivative. For example, hydrazine derivatives of benzothiazole can be synthesized via refluxing with ketones in methanol, as demonstrated in analogous compounds .

- Step 2: N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) to introduce the methyl group.

- Optimization: Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Purification via recrystallization (ethyl acetate/ethanol) or column chromatography enhances purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as shown in structurally related benzothiazole hydrazine derivatives .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~3.1 ppm, fluorine coupling in the benzothiazole ring).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion).

- HPLC: Assesses purity (>98% for pharmacological studies) using C18 columns and UV detection at 254 nm .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Pre-dissolution in DMSO (10 mM stock) is typical for biological assays .

- Storage: Store at -20°C in airtight, light-protected containers. Lyophilization enhances long-term stability for solid samples .

Advanced Research Questions

Q. How does structural modification of the benzothiazole ring impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Fluorine Substitution: The 6-fluoro group enhances metabolic stability and target binding via hydrophobic interactions, as seen in NAAA inhibitors like ARN19702 .

- N-Methylglycine Moiety: The methyl group reduces polarity, improving blood-brain barrier penetration in neuroactive compounds .

| Substituent Modification | Observed Effect | Example Compound | Reference |

|---|---|---|---|

| 6-Fluoro | Increased enzyme inhibition potency | ARN19702 (NAAA inhibitor) | |

| N-Methylation | Enhanced bioavailability | N-methylbenzothiazole derivatives |

Q. What experimental models are suitable for evaluating the antinociceptive or neuroprotective effects of this compound?

Methodological Answer:

- In Vivo Pain Models:

- Neuropathic Pain: Chronic constriction injury (CCI) in rodents, measuring mechanical allodynia (von Frey filaments) .

- Inflammatory Pain: Carrageenan-induced paw edema assay .

- Mechanistic Studies:

- NAAA Inhibition Assays: Measure hydrolysis of palmitoylethanolamide in vitro using human recombinant NAAA .

- Molecular Docking: Predict binding affinity to targets like peroxisome proliferator-activated receptors (PPAR-α) .

Q. How can researchers resolve contradictions in solubility data across different studies?

Methodological Answer:

- Controlled Solubility Testing: Use standardized buffers (PBS, pH 7.4) and temperatures (25°C).

- Sonication and Heating: Apply brief sonication (10–15 min) or gentle heating (37°C) to disperse aggregates.

- Validation: Compare results with structurally analogous compounds (e.g., N-methylbenzothiazole derivatives) to identify outliers .

Q. What computational methods predict the metabolic pathways and toxicity of this compound?

Methodological Answer:

- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate:

- Metabolism: Cytochrome P450 (CYP3A4) oxidation sites.

- Toxicity: Ames test predictions for mutagenicity.

- Molecular Dynamics (MD) Simulations: Model interactions with hepatic enzymes (e.g., CYP450) to identify potential metabolites .

Q. How does the compound interact with biological membranes, and what techniques validate this?

Methodological Answer:

- Lipophilicity Assays: Measure logP values (e.g., shake-flask method) to assess membrane permeability.

- Surface Plasmon Resonance (SPR): Quantify binding to lipid bilayers or membrane receptors.

- Fluorescence Microscopy: Track cellular uptake using fluorescently tagged analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。